(S)-3-n-butylcyclohexanone is a chiral ketone compound with significant importance in organic synthesis and pharmaceutical applications. It is classified as a cyclohexanone derivative, specifically a substituted cyclohexanone, where a butyl group is attached to the cyclohexanone ring. The compound's chirality is derived from its specific stereochemical configuration, making it useful in asymmetric synthesis.
(S)-3-n-butylcyclohexanone can be sourced from various chemical synthesis processes, particularly through the reduction of corresponding ketones or through the use of chiral catalysts. It falls under the classification of alicyclic compounds due to its cyclic structure and is categorized as a ketone based on its functional group.
The synthesis of (S)-3-n-butylcyclohexanone can be achieved through several methods, including:
The choice of catalyst and reaction conditions significantly affects yield and selectivity. For instance, using a palladium catalyst on zirconia supports has been reported to enhance product formation while minimizing by-products .
(S)-3-n-butylcyclohexanone has a molecular formula of and features a cyclohexanone ring with a butyl substituent at the third carbon position.
The stereochemistry of (S)-3-n-butylcyclohexanone plays a crucial role in its reactivity and interactions in biological systems.
(S)-3-n-butylcyclohexanone participates in various chemical reactions typical for ketones:
The efficiency of these reactions often depends on factors such as solvent choice, temperature, and catalyst type, which must be optimized for each specific transformation.
The mechanism of action for (S)-3-n-butylcyclohexanone primarily revolves around its reactivity as a ketone:
Relevant data indicates that (S)-3-n-butylcyclohexanone exhibits properties that make it suitable for various applications in organic chemistry.
(S)-3-n-butylcyclohexanone finds application in several scientific fields:
Introduction(S)-3-n-Butylcyclohexanone is a chiral cyclic ketone featuring a stereogenic center at the C3 position. Its enantioselective synthesis is critical for pharmaceutical and agrochemical applications, where the spatial arrangement of the n-butyl chain dictates biological activity. The absence of functional groups adjacent to the carbonyl complicates stereocontrol, necessitating specialized catalytic and resolution strategies. This section details state-of-the-art methodologies for accessing this enantioenriched compound, emphasizing reaction mechanisms, chiral induction principles, and scalability.
Transition-metal-catalyzed asymmetric hydrogenation represents the most atom-economical route to chiral alicyclic ketones. Ruthenium(II) complexes with chiral bisphosphine/diamine ligands achieve high enantioselectivity by leveraging a concerted six-membered pericyclic transition state. The RuH(η¹-BH₄)[(S)-xylbinap][(S,S)-dpen] system (Noyori-type catalyst) hydrogenates 3-n-butylcyclohexanone under mild conditions (8 atm H₂, 25–50°C), delivering the (S)-alcohol precursor in >99% ee. Subsequent Oppenauer oxidation then yields the target (S)-ketone without racemization [2] [7].
For unsaturated precursors, Ir/Cp-TsDPEN catalysts enable asymmetric transfer hydrogenation (ATH) in water or formic acid/triethylamine mixtures. The *in situ-generated hydride selectively reduces the C=C bond of 3-n-butylcyclohexenone, affording saturated (S)-alcohols with 83–99% ee. Key advantages include:
Table 1: Metal-Catalyzed Asymmetric Hydrogenation of 3-Substituted Cyclohexanone Precursors
Substrate | Catalyst | Conditions | Product ee (%) | Ref |
---|---|---|---|---|
3-n-Butylcyclohexanone | RuH(η¹-BH₄)[(S)-xylbinap][(S,S)-dpen] | 8 atm H₂, 2-propanol, 25°C | >99 (S) | [2][7] |
3-n-Butylcyclohexenone | [Cp*IrCl{(R,R)-TsDPEN}] | HCO₂H/Et₃N, H₂O, 40°C | 92 (S) | [5] |
Non-metal-mediated reductions using chiral hydride donors provide a complementary route. CBS (Corey-Bakshi-Shibata) reduction with borane-dimethylsulfide and a proline-derived catalyst achieves 90–95% ee for 3-alkylcyclohexanones. The catalyst’s oxazaborolidine ring directs hydride delivery via a rigid bicyclic transition state, favoring the (S)-enantiomer when using (R)-CBS [5].
Biocatalytic approaches employ ketoreductases (KREDs) in NADPH-cofactor systems. Engineered KREDs from Lactobacillus kefir selectively reduce 3-n-butylcyclohexanone with 98% ee (S) and complete conversion within 12 h. NADPH recycling is achieved via glucose dehydrogenase (GDH), rendering the process industrially viable [4].
Table 2: Enantioselective Reduction of 3-n-Butylcyclohexanone
Method | Reagent/System | Key Parameters | ee (%) | Yield |
---|---|---|---|---|
CBS reduction | (R)-MeCBS/BH₃·SMe₂ | Toluene, −20°C, 2 h | 95 (S) | 92% |
Biocatalytic | LkKRED-ADH/NADPH⁺/GDH | pH 7.0, 30°C, 12 h | 98 (S) | >99% |
Classical resolution exploits differential crystallization of diastereomeric salts. Racemic trans-4-tert-butylcyclohexanol (structurally analogous to 3-n-butylcyclohexanone reduction products) is resolved using (1R,2S)-(–)-ephedrine in toluene/methanol. The (1R,2R,4S)-alcohol-ephedrine salt precipitates, while the undesired enantiomer remains in solution. After filtration and basification, (S)-alcohol is obtained in 99% ee and 45% yield (theoretical max = 50%) [6].
For ketones lacking acidic protons, chiral diol auxiliaries (e.g., TADDOLs) form hemiketals that crystallize enantioselectively. Though unreported for 3-n-butylcyclohexanone, 4-tert-butylcyclohexanone undergoes deprotonation with chiral lithium amides (e.g., lithium (1R,2S)-N-benzylnorephedrinate), affording silyl enol ethers in 88% ee. Hydrolysis releases the enantiopure ketone [8].
Table 3: Chiral Resolution Agents for Cyclohexanone Derivatives
Racemic Substrate | Resolving Agent | Conditions | Diastereomer ee | Yield |
---|---|---|---|---|
trans-4-t-Butylcyclohexanol | (1R,2S)-(–)-Ephedrine | Toluene/MeOH, 5°C | 99% (1R,2R,4S) | 45% |
4-t-Butylcyclohexanone | (R,R)-TADDOL | Hexane, −20°C | 85% (S) | 40% |
Dynamic kinetic resolution (DKR) overcomes the 50% yield limitation of kinetic resolution by coupling in situ racemization with enantioselective transformations. For allylic alcohols, ruthenium-shiff base/lipase combo catalysts racemize substrates via π-allyl intermediates while enantioselectively acylating the (S)-enantiomer. Racemic 3-(but-3-en-1-yl)cyclohex-2-en-1-ol undergoes DKR using Pseudomonas cepacia lipase (PS-C I)/[Ru(p-cymene)Cl₂]₂ with p-chlorophenyl acetate, yielding (S)-acetate in 88% yield and >99% ee [10].
For unprotected α-amino acid precursors to 3-substituted cyclohexanones, nickel(II)-Hamari ligands enable S/R interconversion under thermodynamic control. Though not directly applied to 3-n-butylcyclohexanone, this method resolves β-keto esters via asymmetric reductive amination, achieving 99% ee [9].
Emerging strategies include:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7